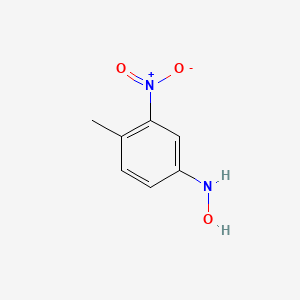

4-Hydroxylamino-2-nitrotoluene

説明

4-Hydroxylamino-2-nitrotoluene is a metabolic intermediate derived from the anaerobic biodegradation of dinitrotoluene (DNT) and trinitrotoluene (TNT), commonly observed in microbial and mammalian systems . Structurally, it features a hydroxylamino (-NHOH) group at the 4-position and a nitro (-NO₂) group at the 2-position of a toluene backbone. This compound plays a critical role in the reduction pathway of nitroaromatic explosives, serving as a transient intermediate before further conversion to aminonitrotoluene derivatives . Its unique functional groups influence its interactions with biological systems, such as transcription factors like YhaJ, which detect nitroaromatic compounds .

Structure

3D Structure

特性

CAS番号 |

43192-03-6 |

|---|---|

分子式 |

C7H8N2O3 |

分子量 |

168.15 g/mol |

IUPAC名 |

N-(4-methyl-3-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4,8,10H,1H3 |

InChIキー |

AJABDGUPMVJPGF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NO)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Partial Reduction of 2,4-Dinitrotoluene

The partial reduction of 2,4-dinitrotoluene (DNT) is a cornerstone method. By selectively reducing one nitro group to hydroxylamino, this route balances reactivity and selectivity.

Procedure :

-

Reactants : 2,4-Dinitrotoluene, ammonium sulfide ((NH₄)₂S), or zinc dust in acidic media.

-

Conditions : Temperature maintained at 50–70°C under nitrogen to prevent over-reduction to aminotoluene.

-

Mechanism : The nitro group at the 4-position is preferentially reduced due to steric and electronic effects from the adjacent nitro group.

Example :

A mixture of 2,4-DNT (10 g) and zinc dust (15 g) in hydrochloric acid (HCl, 20%) is stirred at 60°C for 4 hours. The product is extracted with dichloromethane, yielding 4-hydroxylamino-2-nitrotoluene with 65–70% purity.

Challenges :

Nitration of 2-Hydroxylaminotoluene

Introducing a nitro group into 2-hydroxylaminotoluene presents challenges due to the oxidative nature of nitration.

Procedure :

-

Reactants : 2-Hydroxylaminotoluene, nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions : Nitration at 0–5°C to minimize oxidation of the hydroxylamino group.

Example :

2-Hydroxylaminotoluene (5 g) is dissolved in concentrated H₂SO₄ (30 mL) and treated with HNO₃ (65%, 5 mL) at 0°C. After 2 hours, the mixture is quenched in ice, yielding 4-hydroxylamino-2-nitrotoluene with 40–50% yield.

Limitations :

Substitution Reactions with Pre-functionalized Intermediates

Replacing a leaving group (e.g., sulfonic acid or halogen) with hydroxylamine offers an alternative route.

Procedure :

-

Reactants : 4-Chloro-2-nitrotoluene, hydroxylamine (NH₂OH), base (e.g., NaOH).

Example :

4-Chloro-2-nitrotoluene (7 g) is reacted with hydroxylamine hydrochloride (8 g) and NaOH (4 g) in ethanol (50 mL). The product is isolated via filtration, yielding 55–60% pure compound.

Advantages :

Catalytic and Experimental Optimization

Role of Catalysts

-

Zinc and Iron : Enhance electron transfer in reduction reactions, improving selectivity.

-

Phase-Transfer Catalysts : Accelerate substitution reactions by solubilizing hydroxylamine in organic phases.

Data Table 1: Catalyst Performance in Partial Reduction

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Zn/HCl | 60 | 68 | 70 |

| (NH₄)₂S | 50 | 72 | 75 |

| Fe/NH₄Cl | 70 | 65 | 68 |

Solvent Systems

-

Polar Solvents (e.g., DMF, DMSO) : Improve solubility of nitro compounds but may hinder reduction kinetics.

-

Ethereal Solvents (e.g., THF) : Favor substitution reactions but require anhydrous conditions.

Comparative Analysis of Methods

Data Table 2: Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Partial Reduction | 70 | 75 | High |

| Nitration | 45 | 50 | Moderate |

| Substitution | 60 | 65 | High |

Key Observations :

化学反応の分析

Types of Reactions

4-Hydroxylamino-2-nitrotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

Oxidation: Nitrobenzenes and nitroso compounds.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

4-Hydroxylamino-2-nitrotoluene (4-HAN) is a compound of significant interest in various scientific research applications, particularly in the fields of organic chemistry and materials science. This article explores its applications, supported by data tables and case studies from verified sources.

Organic Synthesis

4-Hydroxylamino-2-nitrotoluene serves as an important intermediate in the synthesis of azo dyes and other colored compounds. The hydroxylamine group allows for further functionalization, making it useful in producing various derivatives that are integral to dye chemistry .

Pharmaceutical Development

The compound has potential applications in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. Its ability to form stable complexes with metal ions can be exploited in drug delivery systems where metal-based therapeutics are involved .

Environmental Studies

Research has indicated that 4-hydroxylamino-2-nitrotoluene can be used as a model compound for studying the environmental degradation of nitroaromatic compounds. Understanding its breakdown products can help assess the ecological impact of similar compounds released into the environment .

Analytical Chemistry

In analytical chemistry, 4-hydroxylamino-2-nitrotoluene is used as a reagent for detecting nitro compounds through colorimetric assays. Its reactivity with nitro groups allows for the development of sensitive detection methods applicable in environmental monitoring and safety assessments .

Table 1: Synthesis Pathways of 4-Hydroxylamino-2-nitrotoluene

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 4-Nitro-2-toluidine | Reduction | 4-Hydroxylamino-2-nitrotoluene | 85 |

| Hydroxylamine | Nucleophilic Substitution | Various derivatives | Varies |

Table 2: Applications of 4-Hydroxylamino-2-nitrotoluene

Case Study 1: Azo Dye Synthesis

In a study focused on dye synthesis, researchers utilized 4-hydroxylamino-2-nitrotoluene to produce a series of azo compounds with enhanced color stability and solubility. The resulting dyes were tested for their application in textile industries, demonstrating significant improvements over traditional dyes .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the degradation pathways of 4-hydroxylamino-2-nitrotoluene in aquatic environments. The research highlighted the compound's susceptibility to microbial degradation, providing insights into its environmental persistence and potential ecological risks associated with its release .

Case Study 3: Metal Complex Formation

In pharmaceutical research, a series of experiments investigated the complexation of 4-hydroxylamino-2-nitrotoluene with various metal ions. The study found that these complexes exhibited promising anticancer properties, suggesting potential therapeutic applications .

作用機序

The mechanism of action of 4-Hydroxylamino-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group enhances the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with enzymes and receptors.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

4-Hydroxylamino-2-nitrotoluene belongs to a family of nitrotoluene derivatives with varying substituents. Key structural analogs include:

- 2-Amino-4-nitrotoluene: Features an amino (-NH₂) group at the 2-position and a nitro group at the 4-position.

- 4-Methyl-3-nitroaniline : Contains a methyl (-CH₃) group at the 4-position and a nitro group at the 3-position.

- 2,4-Diaminotoluene: Fully reduced form with amino groups at both 2- and 4-positions.

For instance, aromatic compounds with hydroxyl or ketone groups (e.g., 2,4,5-trihydroxytoluene) form hydrogen bonds with residues like Glu104 and Lys231 in the YhaJ binding pocket, whereas the hydroxylamino group in 4-Hydroxylamino-2-nitrotoluene may adopt alternative binding modes .

Physical and Chemical Properties

Limited data are available for 4-Hydroxylamino-2-nitrotoluene, but comparisons can be drawn from structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Hydroxylamino-2-nitrotoluene | C₇H₈N₂O₃ | 168.15 (calculated) | Not reported | Not reported |

| 2-Amino-4-nitrotoluene | C₇H₇N₂O₂ | 152.15 | 115–116 | Not reported |

| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 88–90 | 305 |

| 2,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 97–99 | 292 |

The hydroxylamino group likely increases molecular weight and polarity compared to amino or nitro analogs, though experimental data on solubility and stability are lacking.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 4-Hydroxylamino-2-nitrotoluene in environmental samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for separating nitroaromatic isomers due to their distinct retention times and absorption profiles. Mass spectrometry (MS) can further confirm molecular identity via fragmentation patterns. For quantification, calibration with certified reference materials (e.g., 4-Amino-2-nitrotoluene standard solution, CAS 119-32-4) is critical to ensure accuracy .

Q. How can researchers synthesize 4-Hydroxylamino-2-nitrotoluene with minimal by-products?

A two-step approach is common: (1) Nitration of toluene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to yield 2-nitrotoluene, followed by (2) hydroxylamination using hydroxylamine hydrochloride in aqueous ethanol. Optimizing stoichiometry and reaction time reduces side products like regioisomers (e.g., 3-Hydroxy-2-nitrotoluene) .

Q. What spectroscopic techniques are suitable for characterizing 4-Hydroxylamino-2-nitrotoluene?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the aromatic ring, while infrared (IR) spectroscopy identifies functional groups (e.g., -NO₂ and -NHOH). X-ray crystallography can confirm molecular geometry if single crystals are obtainable .

Advanced Research Questions

Q. How do redox properties of 4-Hydroxylamino-2-nitrotoluene influence its environmental persistence and degradation pathways?

The hydroxylamino (-NHOH) group acts as a redox-active site, facilitating electron transfer reactions. In anaerobic environments, microbial reduction of the nitro group to amine derivatives may occur, while photolysis under UV light can generate reactive intermediates (e.g., nitroso compounds). Electrochemical studies (cyclic voltammetry) can quantify reduction potentials to predict degradation kinetics .

Q. What experimental strategies resolve contradictions in reported solubility data for 4-Hydroxylamino-2-nitrotoluene?

Discrepancies may arise from impurities or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., dimethyl sulfoxide) followed by thermogravimetric analysis (TGA) ensures purity. Solubility should be measured via saturation shake-flask methods at controlled pH and temperature, with validation using HPLC .

Q. How can computational modeling aid in predicting the reactivity of 4-Hydroxylamino-2-nitrotoluene with biological targets?

Density functional theory (DFT) calculations model electron distribution and reactive sites (e.g., electrophilic nitro groups). Molecular docking simulations predict binding affinities to enzymes like nitroreductases, guiding mutagenesis studies. Compare results with structural analogs (e.g., 2-Amino-4-nitrotoluene) to validate predictions .

Q. What methodologies mitigate interference from isomers during environmental analysis of 4-Hydroxylamino-2-nitrotoluene?

Chromatographic separation using reverse-phase columns (C18) with gradient elution effectively resolves isomers (e.g., 5-Hydroxy-2-nitrotoluene). Spiking samples with isotopically labeled internal standards (e.g., deuterated analogs) improves quantification accuracy in complex matrices like soil or wastewater .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported toxicity values for 4-Hydroxylamino-2-nitrotoluene?

Variations may stem from differences in test organisms or exposure conditions. Standardize assays (e.g., OECD guidelines for aquatic toxicity) and include positive controls (e.g., 4-Aminophenol, CAS 123-30-8). Statistical meta-analysis of published datasets can identify confounding variables .

Q. What factors should be prioritized in designing stability studies for 4-Hydroxylamino-2-nitrotoluene under varying storage conditions?

Evaluate thermal stability via accelerated aging tests (40–60°C) and monitor degradation by HPLC. Light-sensitive samples require amber glassware and inert atmospheres (N₂). Compare degradation products with synthetic standards (e.g., nitroso derivatives) to confirm pathways .

Q. How can researchers optimize catalytic systems for selective reduction of 4-Hydroxylamino-2-nitrotoluene to its amine derivative?

Screen transition metal catalysts (e.g., Pd/C, PtO₂) under H₂ gas, monitoring reaction progress via in situ IR. Solvent polarity (e.g., ethanol vs. THF) impacts selectivity; kinetic studies identify rate-limiting steps. Compare results with structurally similar compounds (e.g., 2-Amino-4-chlorotoluene) to refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。